molecular formula C10H8Cl2O2 B1413620 3,6-Dichloro-2-methylcinnamic acid CAS No. 1807417-17-9

3,6-Dichloro-2-methylcinnamic acid

Cat. No.: B1413620
CAS No.: 1807417-17-9
M. Wt: 231.07 g/mol
InChI Key: YWSOQMRFXACHAL-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methylcinnamic acid is a chlorinated cinnamic acid derivative featuring a methyl group at the 2-position and chlorine atoms at the 3- and 6-positions on the benzene ring. Cinnamic acid derivatives are widely studied for their roles in pharmaceutical intermediates, agrochemicals, and organic synthesis due to their conjugated double bond and substituent-dependent reactivity.

Properties

IUPAC Name

3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-7(2-5-10(13)14)9(12)4-3-8(6)11/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSOQMRFXACHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloro-2-methylcinnamic acid can be synthesized through various methods. One common approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide as a reagent, along with 4-dimethylaminopyridine (4-DMAP) and pyridine as bases. The reaction is typically carried out at reflux temperatures (180-190°C) for 8-12 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: DDQ is a versatile oxidant used for the oxidation of this compound.

    Reduction: Sodium borohydride is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride typically yields alcohols.

Scientific Research Applications

3,6-Dichloro-2-methylcinnamic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: The compound has shown potential in biological studies due to its antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing therapeutic agents for treating bacterial infections and cancer.

    Industry: It is used in the production of advanced materials, including photoreactive polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cinnamic Acid Derivatives

3-c-Methoxycinnamic Acid ()
  • Structure : Methoxy group at the 3-position instead of chlorine.
  • Reactivity: Reduced electronically (78% yield) or via Na-Hg (56% yield) to form 3-amino-4-methoxycinnamic acid hydrochloride (m.p. 223°C). Forms an amide (m.p. 161°C) with SOCl₂ and NH₃, but further degradation yields unidentified products .
  • Key Difference : The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering reduction pathways and stability.
3,6-Dichloro-2-methoxybenzoic Acid ()
  • Structure : Benzoic acid core with 3,6-dichloro and 2-methoxy substituents (CASRN: 1918009; MW: 221.04).
  • Applications: Used as a herbicide intermediate (e.g., Compound B Dicamba). Synonyms include Dianat (Russian) and 3,6-dichloro-2-methoxybenzoic acid .
  • Key Difference: The benzoic acid core lacks the cinnamic acid’s propenoic acid side chain, reducing conjugation effects and altering solubility.

Chlorinated Pyridine and Pyrimidine Derivatives

2-Chloro-6-methylisonicotinic Acid (CAS 503555-50-8; )
  • Structure : Pyridine ring with chloro and methyl groups at 2- and 6-positions.
  • Similarity Score : 0.85 (vs. 3,6-dichloro-2-methylcinnamic acid).
  • Properties : Higher stability due to aromatic nitrogen, but reduced reactivity in electrophilic substitution compared to cinnamic acid derivatives .
2,6-Dichloro-3-nitrobenzoic Acid (CAS 55775-97-8; )
  • Structure : Nitro and chloro substituents on a benzoic acid core.
  • Similarity Score : 0.95 (vs. nitro analogs).
  • Reactivity : Nitro groups enhance electrophilic substitution but complicate reduction pathways compared to methyl-substituted cinnamic acids .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Evidence Source
This compound Cinnamic acid 3-Cl, 6-Cl, 2-CH₃ Not reported Hypothesized agrochemical intermediate N/A
3-c-Methoxycinnamic acid Cinnamic acid 3-OCH₃ Not reported Reduction to amino derivatives
3,6-Dichloro-2-methoxybenzoic acid Benzoic acid 3-Cl, 6-Cl, 2-OCH₃ 221.04 Herbicide intermediate (Dicamba)
2-Chloro-6-methylisonicotinic acid Pyridine carboxylic acid 2-Cl, 6-CH₃ Not reported Pharmaceutical synthesis
2,6-Dichloro-3-nitrobenzoic acid Benzoic acid 2-Cl, 6-Cl, 3-NO₂ 236.0 High electrophilic reactivity

Key Research Findings

Substituent Effects : Chlorine atoms at the 3- and 6-positions enhance electrophilic substitution resistance but may increase toxicity compared to methoxy or methyl groups .

Application Potential: Chlorinated benzoic acids (e.g., 3,6-dichloro-2-methoxybenzoic acid) are established herbicides, suggesting that this compound could serve as a novel agrochemical scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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